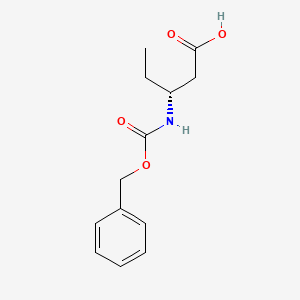
(R)-3-N-Cbz-Aminovaleric acid
描述
®-3-N-Cbz-Aminovaleric acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl carbamate (Cbz) protecting group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Aminovaleric acid typically involves the protection of the amino group of an amino acid precursor with a benzyl carbamate group. One common method is the reaction of ®-3-aminovaleric acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the protected amino acid.
Industrial Production Methods: On an industrial scale, the production of ®-3-N-Cbz-Aminovaleric acid may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process may include steps such as crystallization and purification through chromatography to obtain the final product.
Types of Reactions:
Oxidation: ®-3-N-Cbz-Aminovaleric acid can undergo oxidation reactions, typically involving the carboxylic acid group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Cbz protecting group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
Chemistry: ®-3-N-Cbz-Aminovaleric acid is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biochemical studies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It is also employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in the pharmaceutical industry for the synthesis of drugs and therapeutic agents. It is used in the design of novel compounds with improved pharmacokinetic properties.
Industry: In the industrial sector, ®-3-N-Cbz-Aminovaleric acid is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of ®-3-N-Cbz-Aminovaleric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl carbamate group provides stability and protection to the amino group, allowing for selective reactions. The compound can participate in various biochemical pathways, influencing processes such as protein synthesis and enzyme activity.
相似化合物的比较
®-3-Aminovaleric acid: Lacks the Cbz protecting group, making it more reactive.
(S)-3-N-Cbz-Aminovaleric acid: The enantiomer of ®-3-N-Cbz-Aminovaleric acid, with different stereochemistry.
N-Cbz-Glycine: Another protected amino acid with a simpler structure.
Uniqueness: ®-3-N-Cbz-Aminovaleric acid is unique due to its specific stereochemistry and the presence of the benzyl carbamate group, which provides stability and selectivity in chemical reactions. This makes it a valuable compound in peptide synthesis and pharmaceutical research.
属性
IUPAC Name |
(3R)-3-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBDPMBKPSHZGD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


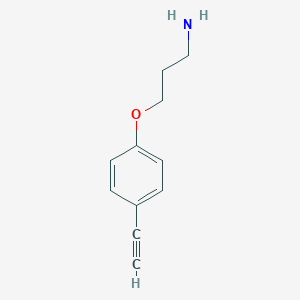
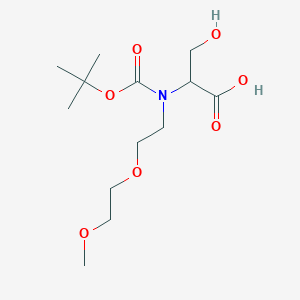
![3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid](/img/structure/B1416018.png)
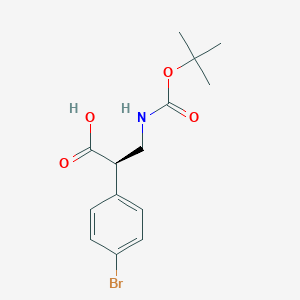
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416021.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1416027.png)
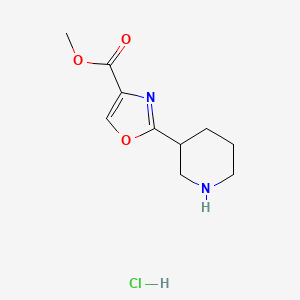
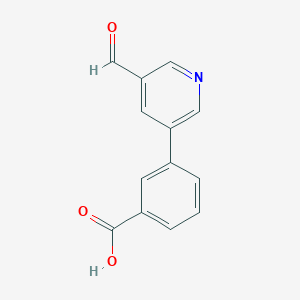
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)
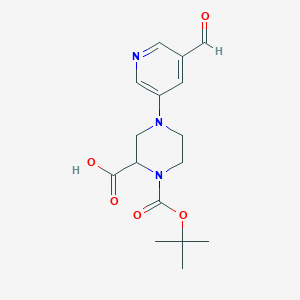
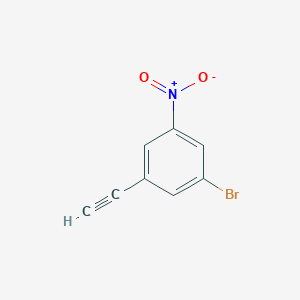
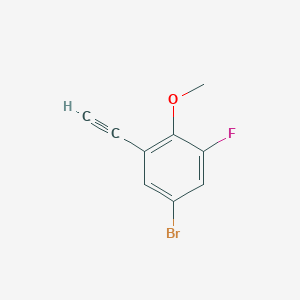
![[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B1416037.png)
